
2-(2-Boc-amino-4-pyridyl)-1-(3-chlorophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Boc-amino-4-pyridyl)-1-(3-chlorophenyl)ethanone is a synthetic organic compound that features a pyridine ring substituted with a Boc-protected amino group and a chlorophenyl group. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Boc-amino-4-pyridyl)-1-(3-chlorophenyl)ethanone typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-4-pyridine and 3-chlorobenzaldehyde.
Protection of Amino Group: The amino group on the pyridine ring is protected using di-tert-butyl dicarbonate (Boc anhydride) to form the Boc-protected amino group.
Formation of Ethanone: The protected pyridine derivative is then reacted with 3-chlorobenzaldehyde under appropriate conditions to form the ethanone linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Boc-amino-4-pyridyl)-1-(3-chlorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The chlorophenyl group can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups.
Aplicaciones Científicas De Investigación
2-(2-Boc-amino-4-pyridyl)-1-(3-chlorophenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Boc-amino-4-pyridyl)-1-(3-chlorophenyl)ethanone involves its interaction with specific molecular targets. This could include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Involvement: Participating in biochemical pathways that affect cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Amino-4-pyridyl)-1-(3-chlorophenyl)ethanone: Lacks the Boc protection on the amino group.
2-(2-Boc-amino-4-pyridyl)-1-phenylethanone: Similar structure but without the chlorine substituent on the phenyl ring.
Uniqueness
2-(2-Boc-amino-4-pyridyl)-1-(3-chlorophenyl)ethanone is unique due to the presence of both the Boc-protected amino group and the chlorophenyl group, which confer specific chemical and biological properties.
Propiedades
Número CAS |
365427-97-0 |
|---|---|
Fórmula molecular |
C18H19ClN2O3 |
Peso molecular |
346.8 g/mol |
Nombre IUPAC |
tert-butyl 3-amino-4-[2-(3-chlorophenyl)-2-oxoethyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C18H19ClN2O3/c1-18(2,3)24-17(23)16-15(20)12(7-8-21-16)10-14(22)11-5-4-6-13(19)9-11/h4-9H,10,20H2,1-3H3 |
Clave InChI |
OJPXVIZHLVDSBM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=NC=CC(=C1N)CC(=O)C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


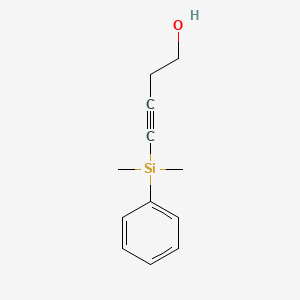
![Octyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate](/img/structure/B14241654.png)
![Benzene, 1-[(1-chloro-2-methyl-1-propenyl)sulfinyl]-4-methyl-](/img/structure/B14241667.png)
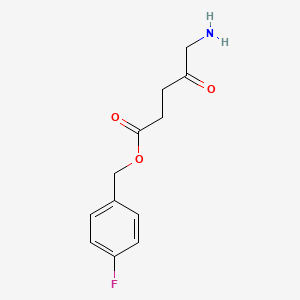
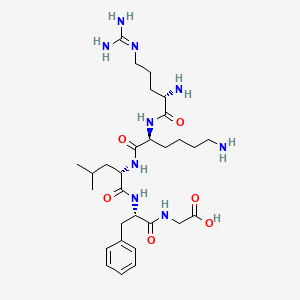

![Acetamide, N-[(1R)-1,2,2-trimethylpropyl]-](/img/structure/B14241682.png)
![2(5H)-Furanone, 3-bromo-4-[4-(methylthio)phenyl]-](/img/structure/B14241689.png)
![[(Pent-2-en-1-yl)oxy]acetic acid](/img/structure/B14241692.png)
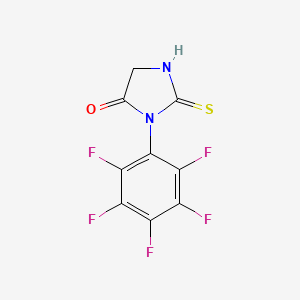

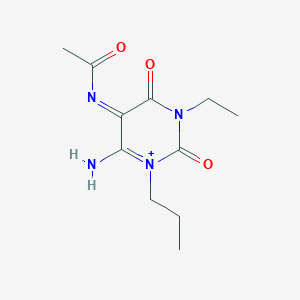
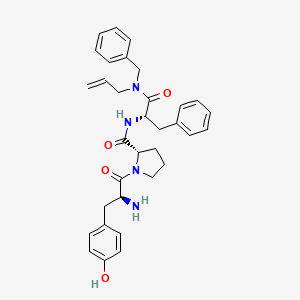
![(2Z)-4-[5-bromo-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]-N-hydroxybutan-2-imine](/img/structure/B14241710.png)
